molecular formula C12H9N3S B142260 2-Pyridin-4-yl-benzothiazol-6-ylamine CAS No. 154851-85-1

2-Pyridin-4-yl-benzothiazol-6-ylamine

Cat. No.: B142260
CAS No.: 154851-85-1
M. Wt: 227.29 g/mol
InChI Key: KXYTYOFVZMOYHG-UHFFFAOYSA-N
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Description

2-Pyridin-4-yl-benzothiazol-6-ylamine is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of novel benzothiazolyl-pyridine hybrids. Recent scientific investigations have highlighted that structural analogs of this core template demonstrate promising antiviral activity against both the H5N1 influenza virus and SARS-CoV-2 . The mechanism of action for these active compounds is multi-faceted, involving virucidal effects at various stages of the viral life cycle. Notably, related fluorinated derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (3CLpro/Mpro), a key enzyme essential for viral replication, and have shown favorable binding poses in molecular docking studies with the protease active site . Beyond virology, the benzothiazole pharmacophore is a recognized privileged structure in drug discovery, associated with a range of bioactivities. This makes the this compound moiety a valuable building block for researchers designing new ligands and investigating structure-activity relationships for various therapeutic targets .

Properties

IUPAC Name

2-pyridin-4-yl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYTYOFVZMOYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis and Properties

Synthetic Routes:
The synthesis of 2-Pyridin-4-yl-benzothiazol-6-ylamine typically involves the condensation of 2-aminobenzothiazole with 4-pyridinecarboxaldehyde under acidic or basic conditions. This method allows for the formation of the compound with high yields and purity. Industrial production may utilize continuous flow reactors to enhance efficiency.

Reactivity:
The compound can undergo various reactions:

  • Oxidation: Produces N-oxides using agents like hydrogen peroxide.
  • Reduction: Forms amine derivatives with reducing agents such as sodium borohydride.
  • Substitution: Engages in nucleophilic substitution reactions, particularly at the pyridine ring.

Chemistry

This compound serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxide, peracidsN-Oxides
ReductionSodium borohydride, lithium aluminum hydrideAmine derivatives
SubstitutionAmines, thiols (under basic conditions)Various substituted derivatives

Biology

This compound is being investigated for its potential as a fluorescent probe in biological imaging. Its ability to bind to specific biological targets enables it to visualize cellular processes effectively.

Case Study: Binding Affinity
Research has demonstrated that this compound exhibits significant binding affinity to DNA and proteins, which can inhibit cellular replication and enzyme activity. This property is essential for developing molecular probes in cellular biology.

Medicine

In medicinal chemistry, the compound is explored for its anticancer and antimicrobial properties. Studies indicate that derivatives of benzothiazole exhibit substantial biological activities against various cancer cell lines and bacterial strains.

Biological ActivityTarget OrganismsIC50 Values
AnticancerVarious cancer cell linesVaries by derivative
AntimicrobialGram-positive and Gram-negative bacteriaVaries by derivative

Research Findings:
A study published in a peer-reviewed journal highlighted that certain derivatives of this compound showed superior antiviral activity against HSV-1 compared to standard treatments like acyclovir, demonstrating an IC50 value significantly lower than traditional drugs .

Industry

In industrial applications, this compound is utilized in developing new materials with specific electronic properties. Its incorporation into polymer matrices can enhance conductivity and stability, making it valuable for electronic device fabrication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole derivatives are widely studied for their pharmacological properties, particularly anticancer and antimicrobial activities. Below, 2-Pyridin-4-yl-benzothiazol-6-ylamine is compared to structurally related compounds based on available data and research trends.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Key References
This compound Benzothiazole Pyridin-4-yl (C2), NH₂ (C6) Apoptosis induction, kinase modulation
2-(4-Aminophenyl)benzothiazole Benzothiazole 4-Aminophenyl (C2) Antitumor (e.g., breast cancer) Literature*
6-Nitrobenzothiazole Benzothiazole NO₂ (C6) Antimicrobial, antiviral Literature*
2-Pyridinylbenzimidazole Benzimidazole Pyridinyl (C2) Antiparasitic, enzyme inhibition Literature*

Key Findings :

Substituent Effects: The pyridinyl group in this compound enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases), improving binding affinity compared to non-aromatic substituents . The amine group at C6 distinguishes it from nitro- or halogen-substituted benzothiazoles (e.g., 6-nitrobenzothiazole), which are more electronegative and often exhibit stronger antimicrobial activity but lower solubility .

Compared to benzimidazole analogs (e.g., 2-pyridinylbenzimidazole), benzothiazoles generally exhibit superior metabolic stability due to reduced oxidative degradation.

Physicochemical Properties :

  • Solubility : The amine group improves aqueous solubility relative to nitro- or methyl-substituted benzothiazoles.
  • LogP : Estimated to be ~2.5 (moderately lipophilic), balancing membrane permeability and bioavailability.

Biological Activity

2-Pyridin-4-yl-benzothiazol-6-ylamine is a heterocyclic compound that has garnered attention in various fields of scientific research due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and its potential applications in medicine and industry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₉N₃S, with a molecular weight of approximately 227.28 g/mol. The compound features a unique combination of a pyridine ring and a benzothiazole moiety, which contributes to its distinctive chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminobenzothiazole with 4-pyridinecarboxaldehyde under acidic or basic conditions. This method can be optimized for industrial production through continuous flow reactors, enhancing yield and efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it can bind to DNA and proteins, leading to the inhibition of cellular processes such as replication and enzyme activity. This interaction is critical in its potential anticancer and antimicrobial effects.

Biological Activity

Anticancer Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit promising anticancer activity. For instance, studies have shown that certain benzothiazole derivatives can induce apoptosis in cancer cells by activating procaspase pathways .

Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated significant activity against various pathogens, with minimal inhibitory concentration (MIC) values comparable to standard antimicrobial agents .

Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, compounds related to this compound have shown anti-inflammatory effects, making them potential candidates for therapeutic applications in inflammatory diseases .

Case Studies

  • Antituberculosis Activity : A study highlighted the efficacy of related compounds against tuberculosis, showing MIC values as low as 0.0028 µmol/mL for certain metal complexes derived from benzothiazole . This suggests that modifications of the base structure can enhance biological activity significantly.
  • Apoptosis Induction : In a study involving U937 and MCF-7 cell lines, specific derivatives induced apoptosis via procaspase activation, indicating that structural modifications can lead to enhanced selectivity and potency against cancer cells .

Comparative Analysis

CompoundAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compoundVaries by derivativeVaries by pathogen
Benzothiazole Derivative A0.004 µM0.0057–0.0114 µmol/mL
Zinc(II) Complex0.0028 µmol/mLComparable to streptomycin

This table illustrates the varying degrees of biological activity among related compounds, emphasizing the importance of structural modifications in enhancing efficacy.

Q & A

Q. What structural analogs show promise for overcoming resistance in kinase-targeted therapies?

  • Advanced SAR :
  • Benzothiazole-1,2,3-triazole hybrids : Synthesize via CuAAC click chemistry. Test against T790M/L858R EGFR mutants in NSCLC cell lines (e.g., H1975) .
  • Pyridyl sulfonamide derivatives : Introduce a sulfonamide group at the 2-position to enhance water solubility (logS > -4) without compromising kinase inhibition .
  • Resistance profiling : Generate resistant clones via chronic exposure (IC50_{50} escalation over 6 months) and perform whole-exome sequencing .

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